molecular formula C8H3BrClFN2 B11852927 7-Bromo-4-chloro-6-fluoroquinazoline

7-Bromo-4-chloro-6-fluoroquinazoline

Cat. No.: B11852927
M. Wt: 261.48 g/mol
InChI Key: RAYCDVFGWBSLKE-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms into the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better heat and mass transfer compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-6-fluoroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted quinazolines depending on the nucleophile or electrophile used.

    Oxidation Reactions: Formation of quinazoline N-oxides.

    Reduction Reactions: Formation of dihydroquinazolines.

Scientific Research Applications

7-Bromo-4-chloro-6-fluoroquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-7-fluoroquinazoline
  • 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
  • 7-Bromo-2,4-dichloro-8-fluoroquinazoline

Comparison: 7-Bromo-4-chloro-6-fluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.48 g/mol

IUPAC Name

7-bromo-4-chloro-6-fluoroquinazoline

InChI

InChI=1S/C8H3BrClFN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H

InChI Key

RAYCDVFGWBSLKE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=CN=C2Cl

Origin of Product

United States

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